Isotopic Purity and Enrichment: Ensuring Minimal Unlabeled Contamination
Oxaprozin-d10 is supplied with a minimum isotopic enrichment of 98% ^2H, as specified by multiple vendors . This high enrichment level ensures that the internal standard contributes negligible signal to the unlabeled analyte channel (m/z 294), preserving assay linearity and lower limit of quantification (LLOQ). In contrast, lower-grade deuterated materials or those with unstated enrichment may exhibit significant isotopic impurity, leading to overestimation of endogenous oxaprozin concentrations in low-abundance samples [1].
| Evidence Dimension | Isotopic Enrichment |
|---|---|
| Target Compound Data | ≥98% ^2H |
| Comparator Or Baseline | Unlabeled oxaprozin (0% ^2H) or non-certified deuterated analogs (variable, often <95%) |
| Quantified Difference | At least 98% isotopic purity vs. 0% for unlabeled or potentially lower for non-certified deuterated products |
| Conditions | Vendor Certificate of Analysis (CoA) specification |
Why This Matters
Procuring Oxaprozin-d10 with documented high isotopic enrichment is critical for meeting regulatory bioanalytical method validation guidelines (e.g., FDA, EMA) regarding internal standard performance.
- [1] US FDA. Bioanalytical Method Validation Guidance for Industry. 2018. View Source
